Lipophilicity Advantage: 32-Fold Higher XLogP3 vs. 3-Hydroxy-2,2-dimethylpropanoic Acid
3-(tert-Butoxy)-2,2-dimethylpropanoic acid exhibits a computed XLogP3-AA of 1.5, a value identical to pivalic acid and reflecting the hydrophobic contribution of the tert-butyl ether group combined with the gem-dimethyl backbone [1]. In contrast, 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) has an XLogP3 of 0, derived from the polar hydroxyl substituent that offsets the hydrophobic dimethyl scaffold [2]. The difference of 1.5 log units corresponds to an estimated 32-fold higher octanol–water partition coefficient (each log unit represents a 10-fold difference in P) [1][2].
| Evidence Dimension | Octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (PubChem CID 21684168) |
| Comparator Or Baseline | 3-Hydroxy-2,2-dimethylpropanoic acid: 0 (PubChem CID 78548) |
| Quantified Difference | 1.5 log units (≈32-fold higher octanol/water partition coefficient) |
| Conditions | Computed by XLogP3 algorithm v3.0, PubChem release 2025.04.14 |
Why This Matters
A 32-fold greater lipophilicity can substantially enhance passive membrane permeability of PROTAC constructs, a recognized bottleneck in degrader development, making this compound the preferred linker precursor when target cell permeability is paramount.
- [1] PubChem CID 21684168, 3-(tert-Butoxy)-2,2-dimethylpropanoic acid, XLogP3-AA value 1.5. View Source
- [2] PubChem CID 78548, 3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid), XLogP3-AA value 0. View Source
